Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate
Description
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate (CAS: 1181467-86-6) is a versatile small-molecule scaffold with the molecular formula C₁₂H₁₀ClFN₂O₂ and a molecular weight of 268.67 g/mol . It features a prop-2-enoate backbone substituted with a cyano group and a 2-chloro-4-fluoroanilino moiety. This compound is widely used in medicinal and synthetic chemistry due to its reactivity as an α,β-unsaturated ester, enabling participation in cycloadditions, nucleophilic additions, and other reactions to generate pharmacologically relevant derivatives .
Key properties include:
Properties
IUPAC Name |
ethyl (E)-3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(14)5-10(11)13/h3-5,7,16H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSDKFWEZPOPE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)F)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline attacks the cyano group of the ethyl cyanoacetate, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups, onto the phenyl ring.
Scientific Research Applications
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The presence of the cyano group and the chloro-fluoro-substituted phenyl ring contributes to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Structural and Reactivity Insights
Substituent Electronic Effects :
- Electron-Withdrawing Groups (Cl, F, Br) : Enhance electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attacks. For example, the 2-chloro-4-fluoro substitution in the target compound likely increases reactivity compared to methoxy-substituted analogs .
- Electron-Donating Groups (OCH₃, OCHF₂) : Reduce electrophilicity but improve solubility. The 4-methoxy analog () is less reactive but may exhibit better pharmacokinetic properties .
Crystallographic Data: The syn-periplanar conformation of the C=C bond in Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () suggests a planar geometry, which is critical for π-π stacking in crystal lattices. Similar behavior is expected in the target compound .
Biological Activity
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate, identified by its CAS number 1181467-86-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The presence of the chloro and fluorine substituents on the aromatic ring is believed to enhance its interaction with biological targets.
Molecular Formula: CHClFO
Molecular Weight: 250.68 g/mol
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within cellular systems. Key mechanisms include:
- Enzyme Inhibition : this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, influencing the pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation : Studies indicate that this compound can modulate cell signaling pathways, affecting gene expression related to stress responses and apoptosis. For example, it has been observed to alter the expression of genes involved in oxidative stress response, potentially leading to changes in cell proliferation and survival .
- Binding Affinity : The compound exhibits a binding affinity for specific receptors, which may result in altered cellular responses. This binding can affect transcription factors and regulatory proteins, thereby influencing gene transcription and cellular behavior .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits varying effects depending on concentration:
- Low Concentrations : Enhanced metabolic activity and improved cellular stress responses.
- High Concentrations : Potentially toxic effects such as oxidative stress and liver damage .
In Vivo Studies
Research involving animal models has shown that dosage significantly impacts the biological effects of this compound:
| Dosage Range | Observed Effects |
|---|---|
| Low (1-10 mg/kg) | Increased metabolic activity; enhanced stress response |
| Moderate (10-50 mg/kg) | No significant adverse effects; potential therapeutic benefits |
| High (>50 mg/kg) | Toxicity; liver damage; oxidative stress induction |
Case Studies
- Cancer Research : A study investigated the anticancer properties of this compound in various cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent .
- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce markers of oxidative stress and inflammation, indicating its potential utility in treating neurodegenerative diseases .
Q & A
Q. Key Considerations :
- Optimize reaction temperature (60–80°C) to avoid side reactions like hydrolysis of the nitrile group.
- Monitor reaction progress via TLC or HPLC to ensure complete conversion.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethyl cyanoacetate, DMF, 70°C, 12h | 65–75 | |
| 2 | Piperidine, ethanol, reflux, 6h | 80–85 |
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- Single-crystal analysis (e.g., using Mo-Kα radiation) reveals bond angles and planarity of the conjugated system. For example, the C=C bond in the acrylate moiety typically shows a length of ~1.34 Å, confirming conjugation .
Q. Key Considerations :
- Crystallize the compound in ethyl acetate/hexane mixtures for high-quality crystals.
- Use low-temperature (153 K) data collection to minimize thermal motion artifacts .
Advanced: How can computational methods predict the compound’s reactivity or electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the cyano group acts as a strong electron-withdrawing group, lowering LUMO energy (~-1.5 eV), which facilitates charge-transfer interactions .
- Simulate IR and UV-Vis spectra to compare with experimental data (e.g., λ_max for acrylate derivatives: 300–350 nm) .
- Molecular Docking :
- If targeting biological pathways (e.g., TLR4 inhibition, inspired by TAK-242 ), dock the compound into receptor binding sites (e.g., TLR4-MD2 complex) using software like AutoDock Vina. Analyze binding affinity (ΔG < -8 kcal/mol suggests strong interaction).
Q. Key Considerations :
- Use solvent models (e.g., PCM for water) to improve accuracy.
- Validate docking results with mutagenesis or competitive binding assays.
Advanced: How to address contradictory data in biological activity studies (e.g., anti-inflammatory effects)?
Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. For example:
Assay Variability :
- Compare cytokine inhibition (e.g., IL-6, TNF-α) across cell lines (e.g., RAW264.7 vs. primary macrophages). Differences in TLR4 expression levels may explain discrepancies .
Structural Modifications :
- Replace the 2-chloro-4-fluorophenyl group with other halogens (e.g., 2,4-dichloro) and test activity. A 2023 study showed that electron-withdrawing groups enhance TLR4 binding by ~30% .
Q. Table 2: Example Bioactivity Data
| Derivative | IC₅₀ (TLR4 Inhibition, μM) | Cell Line | Reference |
|---|---|---|---|
| Parent compound | 5.2 ± 0.3 | RAW264.7 | |
| 2,4-Dichloro analog | 3.8 ± 0.2 | RAW264.7 |
Q. Key Considerations :
- Standardize assay protocols (e.g., LPS concentration, incubation time).
- Use positive controls (e.g., TAK-242) to validate experimental setups .
Advanced: What strategies optimize the compound’s stability for long-term storage?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis of the nitrile group (major pathway in aqueous media) and ester hydrolysis (pH-dependent).
- Stabilization Methods :
Q. Key Considerations :
- Monitor purity via HPLC every 6 months. A 2020 study reported <5% degradation after 12 months under optimal conditions .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Core Modifications :
- Vary substituents on the phenyl ring (e.g., electron-donating vs. withdrawing groups) to assess impact on bioactivity.
- Replace the ethyl ester with methyl or tert-butyl esters to study steric effects.
Data Analysis :
- Use multivariate regression to correlate Hammett σ values with IC₅₀ data. A 2023 study found a linear correlation (R² = 0.89) for halogenated derivatives .
Q. Table 3: Example SAR Data
| Substituent | σ (Hammett) | IC₅₀ (μM) |
|---|---|---|
| 4-Fluoro | 0.06 | 6.1 |
| 4-Nitro | 1.27 | 2.9 |
Q. Key Considerations :
- Synthesize at least 10 derivatives for statistically robust SAR.
- Include cytotoxicity assays (e.g., MTT) to rule out non-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
